Tert-butyl 2-(2-chloropyridin-3-YL)acetate
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Overview
Description
Tert-butyl 2-(2-chloropyridin-3-YL)acetate: is an organic compound with the molecular formula C11H14ClNO2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a tert-butyl ester group and a chloropyridine moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-chloropyridin-3-YL)acetate typically involves the esterification of 2-(2-chloropyridin-3-YL)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloropyridine moiety in tert-butyl 2-(2-chloropyridin-3-YL)acetate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloropyridine moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(2-chloropyridin-3-YL)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, the compound is used to study the interactions of chloropyridine derivatives with biological targets such as enzymes and receptors .
Medicine: Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloropyridin-3-YL)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The chloropyridine moiety can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 2-(2-bromopyridin-3-YL)acetate: Similar structure with a bromine atom instead of chlorine.
Tert-butyl 2-(2-fluoropyridin-3-YL)acetate: Similar structure with a fluorine atom instead of chlorine.
Tert-butyl 2-(2-iodopyridin-3-YL)acetate: Similar structure with an iodine atom instead of chlorine.
Uniqueness: Tert-butyl 2-(2-chloropyridin-3-YL)acetate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
tert-butyl 2-(2-chloropyridin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-9(14)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLLWIAONURJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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